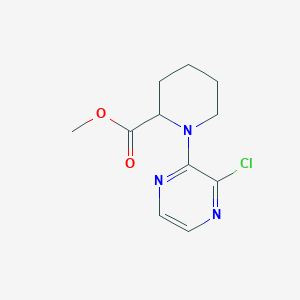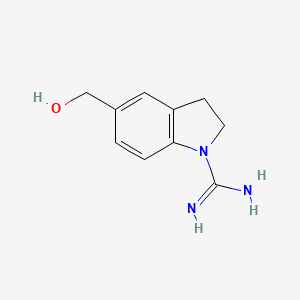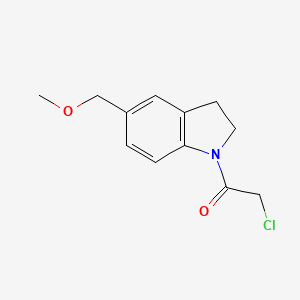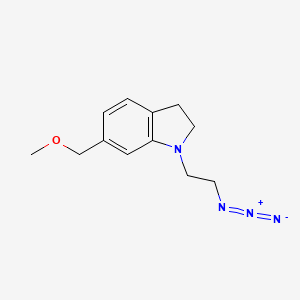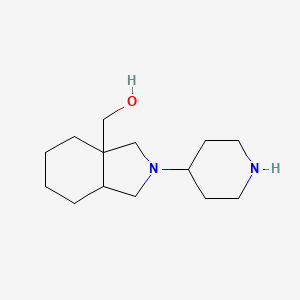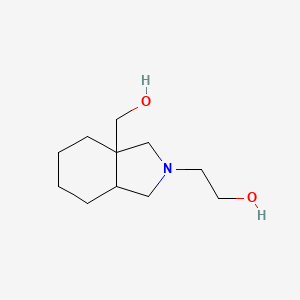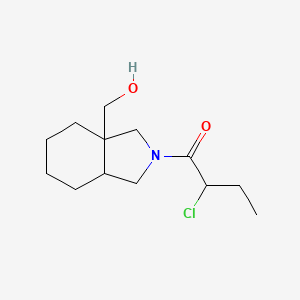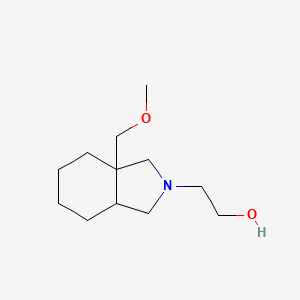![molecular formula C9H15N3O2 B1478910 5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098104-26-6](/img/structure/B1478910.png)
5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
概要
説明
The compound “5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” is a complex organic molecule. It contains a pyrrolopyridine core, which is a type of nitrogen-containing heterocycle. These types of structures are often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolopyridine core, possibly through a cyclization or ring-closing reaction. The exact method would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a hexahydro-1H-pyrrolo[3,4-c]pyridine core. This suggests a bicyclic structure with a six-membered ring fused to a five-membered ring, one of which contains a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The aminoethyl group (-NH2) could potentially be involved in various reactions, such as condensation reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of an amino group could potentially make the compound more polar and increase its solubility in water .科学的研究の応用
Cancer Therapeutics: FGFR Inhibition
One of the prominent applications of pyrrolopyridine derivatives is as inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development. Abnormal activation of FGFR signaling pathways is associated with several cancers, including breast, lung, and liver cancer . Compounds like 5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can be designed to target these receptors, potentially inhibiting cancer cell proliferation, migration, and invasion .
Pharmaceutical Lead Compound Development
The pyrrolopyridine core structure is often used in the development of lead compounds for pharmaceuticals. Its derivatives have been shown to possess potent activities against various FGFR isoforms, making them valuable in the synthesis of new drugs with potential applications in cancer therapy .
Synthetic Chemistry: Heterocyclic Building Blocks
In synthetic chemistry, pyrrolopyridine derivatives serve as heterocyclic building blocks. They are used to construct complex molecules that can have various biological activities. The versatility of these compounds allows chemists to synthesize a wide range of molecules for further pharmacological testing .
Material Science: Amorphous Carbon-Supported Sulfonic Acid Catalysts
The synthesis of pyrrolopyridine derivatives can involve novel catalysts like amorphous carbon-supported sulfonic acid (AC-SO3H). These catalysts offer advantages such as low cost, non-toxicity, and stability, which are beneficial in material science for creating new materials with specific properties .
Molecular Biology: Signal Transduction Pathway Studies
Pyrrolopyridine derivatives can be used to study signal transduction pathways in molecular biology. By inhibiting specific receptors like FGFR, researchers can dissect the pathways involved in cell proliferation and migration, which is essential for understanding cellular processes and disease mechanisms .
Analytical Chemistry: Reference Materials
These compounds can also be used as reference materials in analytical chemistry. They help in the identification and quantification of substances within a sample, which is crucial for quality control and ensuring the safety and efficacy of pharmaceutical products .
Agrochemical Research: Bioactive Agents
In agrochemical research, pyrrolopyridine derivatives are evaluated for their bioactive properties. They can be applied as potential agents for controlling pests and diseases in crops, contributing to the development of new agrochemicals .
Green Chemistry: Solvent-Free Synthesis
The derivatives of pyrrolopyridine are also relevant in green chemistry, where solvent-free synthesis methods are employed. These methods are more environmentally friendly and align with the principles of sustainable chemistry .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(2-aminoethyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c10-2-4-12-3-1-6-7(5-12)9(14)11-8(6)13/h6-7H,1-5,10H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCRMQYACYYWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-azido-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1478827.png)
![5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478828.png)

